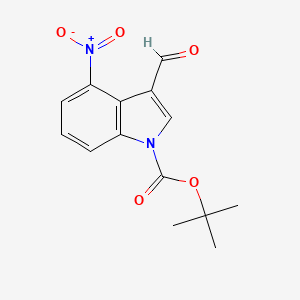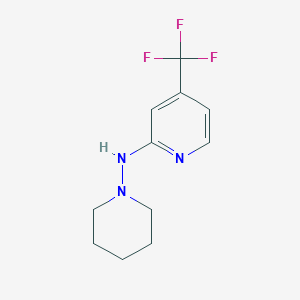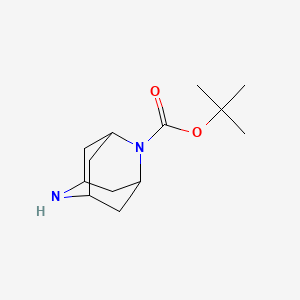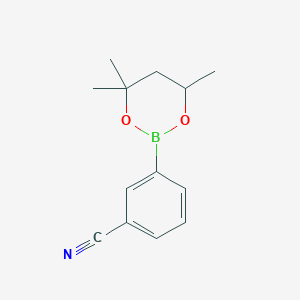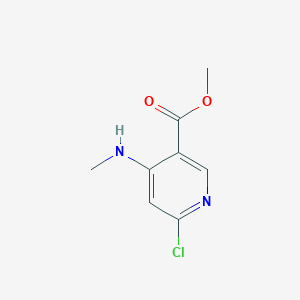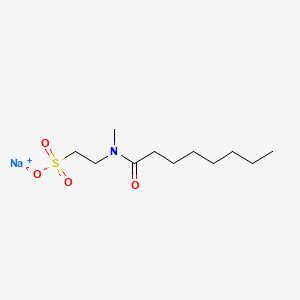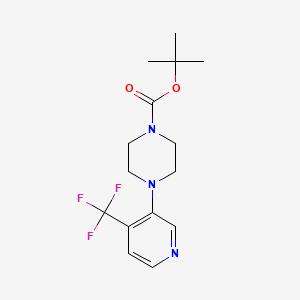
tert-Butyl 4-(4-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate
Übersicht
Beschreibung
Tert-Butyl 4-(4-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate, also known as TAK-659, is a novel small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key signaling molecule in B-cell receptor (BCR) signaling pathways, which are critical for the survival and proliferation of B cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
Wirkmechanismus
Tert-Butyl 4-(4-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate inhibits BTK by binding to a specific site on the enzyme, thereby preventing its activation and downstream signaling. BTK is a critical component of BCR signaling, which is required for the survival and proliferation of B cells. By inhibiting BTK, tert-Butyl 4-(4-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate disrupts this signaling pathway and induces apoptosis in B cells.
Biochemische Und Physiologische Effekte
In preclinical studies, tert-Butyl 4-(4-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate has been shown to selectively inhibit BTK and have minimal effects on other kinases. tert-Butyl 4-(4-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. In addition, tert-Butyl 4-(4-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate has been well-tolerated in preclinical studies, with no significant toxicity observed.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of tert-Butyl 4-(4-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate is its specificity for BTK, which makes it a useful tool for studying BCR signaling pathways in B cells. However, one limitation of tert-Butyl 4-(4-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate is its lack of selectivity for different B-cell subsets, which may limit its effectiveness in certain types of B-cell malignancies.
Zukünftige Richtungen
Several future directions for the development and application of tert-Butyl 4-(4-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate are currently being explored. These include:
1. Clinical trials for the treatment of B-cell malignancies, including CLL and NHL.
2. Combination therapy with other drugs commonly used in the treatment of B-cell malignancies, such as venetoclax and rituximab.
3. Further preclinical studies to investigate the effects of tert-Butyl 4-(4-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate on different B-cell subsets and in other diseases.
4. Development of more selective BTK inhibitors with improved efficacy and safety profiles.
In conclusion, tert-Butyl 4-(4-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate is a promising small molecule inhibitor of BTK that has shown efficacy in preclinical studies of B-cell malignancies. Further research is needed to fully understand its potential as a therapeutic agent and to develop more selective and effective BTK inhibitors.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl 4-(4-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In these studies, tert-Butyl 4-(4-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate has been shown to inhibit BCR signaling and induce apoptosis (programmed cell death) in B cells. tert-Butyl 4-(4-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate has also been shown to have synergistic effects when combined with other drugs commonly used in the treatment of B-cell malignancies, such as venetoclax and rituximab.
Eigenschaften
IUPAC Name |
tert-butyl 4-[4-(trifluoromethyl)pyridin-3-yl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3N3O2/c1-14(2,3)23-13(22)21-8-6-20(7-9-21)12-10-19-5-4-11(12)15(16,17)18/h4-5,10H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNGVZGYVSNVCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CN=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(4-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Oxa-8-azaspiro[4.5]decane oxalate](/img/structure/B1401615.png)
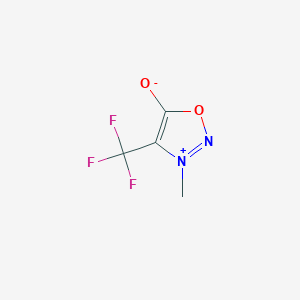
![6-(4-Fluorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine](/img/structure/B1401617.png)
![N-[1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-acrylamide](/img/structure/B1401620.png)

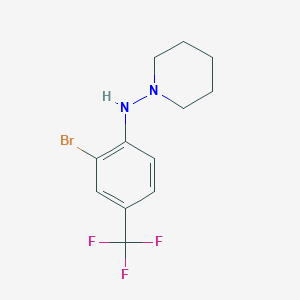
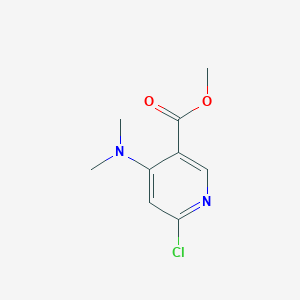
![ethyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B1401628.png)
